![molecular formula C22H18N2O3S B2608439 N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-2-phenylacetamide CAS No. 476367-78-9](/img/structure/B2608439.png)

N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-2-phenylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-2-phenylacetamide” is a chemical compound that has been studied for its potential antitumor activities . It is part of a series of novel N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines .

Synthesis Analysis

The compound was synthesized via a simple condensation method using benzo-[d][1,3]-dioxole carbaldehyde, benzenesulfonylhydrazine (BSH), and 4-methyl-benzenesulphonylhydrazine (4-MBSH) in good yield . The synthesis process was characterized using different spectroscopic techniques, such as 1H-NMR, 13C-NMR, FTIR, and UV-Vis spectroscopy .

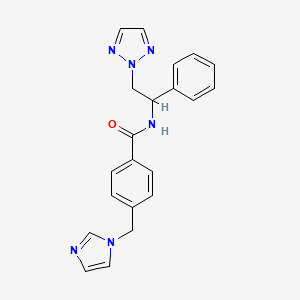

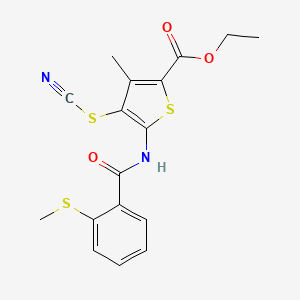

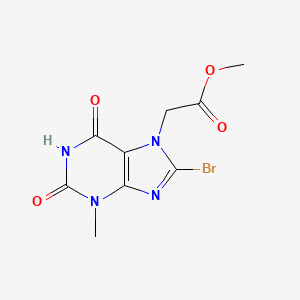

Molecular Structure Analysis

The crystal structure of the compound was analyzed using the single crystal X-ray diffraction method (SCXRDM) . The molecular structure is characterized by the presence of a benzo[d][1,3]dioxol-5-ylmethyl group, a 3-cyano-4-methylthiophen-2-yl group, and a 2-phenylacetamide group .

Chemical Reactions Analysis

The compound has been evaluated for its antitumor activities against HeLa, A549, and MCF-7 cell lines . Some tested compounds showed potent growth inhibition properties with IC50 values generally below 5 μM against the three human cancer cells lines .

Physical and Chemical Properties Analysis

The compound is semisolid, with an IR (KBr) ν max /cm −1: 3434.1, 2892.1, 2775.0, 1250.4 . The 1H NMR (300MHz, CDCl3, δ, ppm) values are: 8.04–8.02 (d, 1H, 5.4 Hz), 7.09–7.07 (d, 1H, 5.4 Hz), 6.77–6.74 (d, 2H, 7.5 Hz), 6.61–6.59 (d, 1H, 8.4 Hz), 5.82 (s, 2H), 4.30 (s, 2H) .

Scientific Research Applications

Synthesis and Derivative Formation

N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-2-phenylacetamide and its derivatives have been explored in various synthetic pathways. For example, Shatsauskas et al. (2017) demonstrated the synthesis of related compounds through a reaction of 2-cyanoacetamide with benzylideneacetone. This pathway led to the creation of several derivatives, highlighting the compound's versatility in synthetic organic chemistry (Shatsauskas et al., 2017).

Antimicrobial and Cytotoxic Properties

Research has also delved into the antimicrobial and cytotoxic properties of similar compounds. Noolvi et al. (2014) synthesized a series of derivatives showing significant antibacterial and cytotoxic activities in vitro (Noolvi et al., 2014). Additionally, Aswathy et al. (2017) synthesized a compound to evaluate its antibacterial activity, and their spectroscopic and theoretical studies provided insights into the compound's reactivity properties (Aswathy et al., 2017).

Structural Analysis and Properties

In the field of crystallography, Marinova et al. (2022) analyzed the crystal structure of a similar compound, providing valuable information about its molecular arrangement and intermolecular interactions (Marinova et al., 2022).

Antitumor Activities

The potential antitumor activities of derivatives have been a subject of interest. Yurttaş et al. (2015) evaluated a series of derivatives for their potential antitumor activity against various human tumor cell lines, indicating the compound's relevance in cancer research (Yurttaş et al., 2015).

Design of Novel Agents

In the pharmaceutical field, Ahmed et al. (2018) designed and synthesized new derivatives, evaluating their antimicrobial and anticancer effects. Their research highlighted the potential of these compounds as agents against cancer and microbial infections (Ahmed et al., 2018).

Mechanism of Action

Target of Action

Similar compounds have shown potent growth inhibition properties against various human cancer cell lines .

Mode of Action

It’s suggested that similar compounds can induce apoptosis and cause both s-phase and g2/m-phase arrests in certain cell lines .

Biochemical Pathways

It’s indicated that similar compounds can affect cell cycle progression and induce apoptosis , which are critical processes in the regulation of cell growth and survival.

Result of Action

Similar compounds have been shown to inhibit growth and induce apoptosis in various human cancer cell lines .

Properties

IUPAC Name |

N-[5-(1,3-benzodioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl]-2-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2O3S/c1-14-17(12-23)22(24-21(25)11-15-5-3-2-4-6-15)28-20(14)10-16-7-8-18-19(9-16)27-13-26-18/h2-9H,10-11,13H2,1H3,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZHZNWYXUJUAMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C#N)NC(=O)CC2=CC=CC=C2)CC3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B2608359.png)

![4-[1-(4-Fluorophenyl)cyclopropanecarbonyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one](/img/structure/B2608365.png)

![1-(3,4-Dihydro-2H-1,5-benzodioxepin-6-yl)-N-[(1-propylpyrazol-4-yl)methyl]methanamine;dihydrochloride](/img/structure/B2608366.png)

![1-(2,6-Difluorophenyl)-3-[(2,4-difluorophenyl)methyl]urea](/img/structure/B2608368.png)

![2-methyl-N-[2-(morpholin-4-yl)ethyl]-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2608370.png)

![N-(4-bromophenyl)-2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2608374.png)